molecular formula C26H29N3O2 B11630479 (5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione

(5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione

Cat. No.: B11630479
M. Wt: 415.5 g/mol
InChI Key: SWACCBANPOOSCH-FOKLQQMPSA-N
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Description

(5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantane group, a phenyl ring, and an imidazolidine-2,4-dione moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the use of a copper-catalyzed homo/cross-coupling of oxime acetates to construct the imidazolidine ring . This method provides a straightforward and efficient route to produce substituted imidazolidines in moderate to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems, such as cobalt or copper catalysts, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and imidazolidine-2,4-dione analogs. Examples include:

Uniqueness

The uniqueness of (5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione lies in its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantane group enhances its stability and lipophilicity, while the imidazolidine-2,4-dione moiety contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

IUPAC Name

(5E)-5-[[1-[4-(1-adamantyl)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C26H29N3O2/c1-15-7-20(11-23-24(30)28-25(31)27-23)16(2)29(15)22-5-3-21(4-6-22)26-12-17-8-18(13-26)10-19(9-17)14-26/h3-7,11,17-19H,8-10,12-14H2,1-2H3,(H2,27,28,30,31)/b23-11+

InChI Key

SWACCBANPOOSCH-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)/C=C/6\C(=O)NC(=O)N6

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)C=C6C(=O)NC(=O)N6

Origin of Product

United States

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